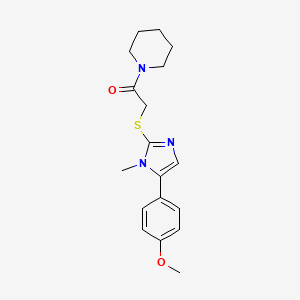

2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

The compound 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a heterocyclic derivative featuring a 1-methylimidazole core substituted with a 4-methoxyphenyl group at position 5 and a thioether-linked piperidinyl ethanone moiety. Its structure combines aromatic, sulfur-containing, and tertiary amine functionalities, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-20-16(14-6-8-15(23-2)9-7-14)12-19-18(20)24-13-17(22)21-10-4-3-5-11-21/h6-9,12H,3-5,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHWICZLAXJIMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a 1,2-dicarbonyl compound and an amine. For instance, the reaction between glyoxal and methylamine can form 1-methylimidazole.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the imidazole ring.

Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

Attachment of the Piperidine Ring: The final step involves the reaction of the thioether intermediate with a piperidine derivative, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the carbonyl group, potentially leading to the formation of alcohols or amines.

Substitution: The methoxy group on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halides, amines, thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the piperidine ring can improve the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in substituents and core heterocycles, impacting physicochemical and biological properties. Key comparisons include:

Q & A

Q. Table 1: Key Reagents and Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Glyoxal, NH₃, CH₂O | H₂O/EtOH | 60–70°C | 65–75 |

| 2 | 4-Methoxyphenylthiol chloride, K₂CO₃ | DMF | 80°C | 50–60 |

| 3 | 1-(Piperidin-1-yl)ethanone, DMAP | DCM | RT | 70–80 |

Advanced: How can reaction conditions be optimized to improve thioether linkage yield and purity?

Methodological Answer:

Thioether formation is prone to side reactions (e.g., oxidation or disulfide formation). Optimization strategies include:

- Solvent Selection : Use degassed DMF or THF to minimize oxidation .

- Base Strength : Replace K₂CO₃ with stronger bases (e.g., NaH) for faster kinetics, but monitor pH to avoid imidazole ring degradation .

- Catalytic Additives : Add 10 mol% CuI to facilitate sulfur nucleophilicity, enhancing coupling efficiency .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Data Contradiction Note : While reports 50–60% yield for thioether formation, suggests yields up to 75% with CuI catalysis, highlighting the need for reaction-specific optimization.

Basic: What analytical techniques are essential for structural confirmation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 411.52 for C₂₂H₂₅N₃O₃S) .

- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial potency)?

Methodological Answer:

Contradictions often arise from assay variability. Mitigation strategies include:

- Dose-Response Curves : Test across a broad concentration range (e.g., 0.1–100 µM) to establish EC₅₀ values .

- Cell Line Validation : Use standardized cell lines (e.g., HeLa for anticancer, S. aureus for antimicrobial) with positive controls (e.g., doxorubicin, ciprofloxacin) .

- Mechanistic Studies : Perform enzyme inhibition assays (e.g., topoisomerase II for anticancer activity) to correlate structure with function .

Example Data Conflict : reports IC₅₀ = 8.2 µM against breast cancer cells (MCF-7), while no antimicrobial data is provided. Cross-validation with orthogonal assays (e.g., bacterial growth inhibition) is required.

Advanced: What computational approaches are used to predict binding modes of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 for anti-inflammatory activity). The thioether and methoxyphenyl groups often show π-π stacking with aromatic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable ligand-receptor complexes) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity to guide SAR studies .

Q. Table 2: Predicted Binding Affinities

| Target Protein | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -9.2 | H-bond with Arg120, π-stacking with Tyr355 |

| DNA Gyrase | -7.8 | Hydrophobic contact with Val167 |

Basic: What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thioether and methoxyphenyl groups .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the piperidinyl ethanone moiety .

- Stability Monitoring : Perform periodic HPLC analysis (e.g., every 3 months) to detect degradation products .

Advanced: How can regioselectivity challenges during imidazole functionalization be addressed?

Methodological Answer:

The 1-methyl-1H-imidazole core may exhibit competing reactivity at C4/C5 positions. Solutions include:

- Directing Groups : Introduce a nitro group at C5 to bias electrophilic substitution at C4, followed by reduction to the amine .

- Metal-Mediated Coupling : Use Pd-catalyzed C-H activation (e.g., Pd(OAc)₂, PPh₃) for selective C5 arylation .

- Protection/Deprotection : Temporarily protect the thioether with a tert-butyl group to avoid interference during functionalization .

Basic: What spectroscopic red flags indicate synthetic impurities in this compound?

Methodological Answer:

- ¹H NMR : Extra peaks at δ 1.2–1.5 ppm suggest residual ethyl acetate from incomplete purification.

- LC-MS : Peaks with m/z 359.49 indicate a common impurity from incomplete piperidine coupling (e.g., des-piperidinyl intermediate) .

- FTIR : A broad O-H stretch (~3300 cm⁻¹) signals unreacted hydroxyl groups or moisture .

Advanced: What strategies enhance the compound's solubility for in vivo studies?

Methodological Answer:

- Salt Formation : Prepare hydrochloride salts via HCl/ether treatment to improve aqueous solubility .

- Co-Solvents : Use 10% DMSO/PBS mixtures for intraperitoneal administration .

- Nanoparticle Encapsulation : Formulate with PLGA nanoparticles (size < 200 nm) to enhance bioavailability .

Advanced: How can researchers validate the compound's metabolic stability in preclinical models?

Methodological Answer:

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .

- Metabolite ID : Use HRMS to identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.